2-Hexyl-1-decanol-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H34O |
|---|---|
Molecular Weight |
245.46 g/mol |
IUPAC Name |
10,10,10-trideuterio-2-hexyldecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3/i1D3 |
InChI Key |
XULHFMYCBKQGEE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCC(CCCCCC)CO |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CO |
Origin of Product |
United States |
Preparation Methods
Guerbet Reaction Mechanism and Conditions
The Guerbet reaction is a well-established method to synthesize branched long-chain alcohols like 2-Hexyl-1-decanol. The reaction involves the condensation of two molecules of a primary alcohol (e.g., 1-octanol) under alkaline conditions to form a higher molecular weight branched alcohol.
Typical Reaction Setup and Conditions:
| Parameter | Details |
|---|---|
| Reactor | 100 mL five-neck flask with stirring, temperature probe, nitrogen inlet, condenser, Dean-Stark trap |
| Starting Materials | 40 g 1-octanol |
| Catalyst | Granular potassium hydroxide (KOH), 1.5 wt% (0.6 g) and copper-nickel catalyst on hydrotalcite (Cu/Ni molar ratio 2.5/7.5, total metal content 13 wt%) (0.4 g) |
| Atmosphere | Nitrogen flow (50-60 mL/min) |
| Temperature | Gradual heating to reflux (~190-225°C) |
| Reaction Time | 8 hours |
| Product Yield | ~74% yield of 2-Hexyl-1-decanol |
Reaction Summary:
- The reaction initiates once the mixture reaches reflux temperature (~190-200°C).
- The Dean-Stark apparatus continuously removes water formed during the condensation, driving the reaction forward.
- After completion, the mixture is cooled and centrifuged to remove catalysts and byproducts such as potassium carboxylates.
- Gas chromatography (GC) analysis typically shows ~83.4% purity of 2-Hexyl-1-decanol in the crude mixture.
Purification and Yield Optimization
- The crude product is purified by distillation to separate 2-Hexyl-1-decanol from unreacted alcohols and side products.
- Purity assessments are conducted via GC-MS or HPLC.
- Reaction parameters such as catalyst loading, temperature, and reaction time are optimized to maximize yield and minimize side reactions like dehydration or formation of aldehydes.
| Reaction Parameter | Effect on Yield and Purity |
|---|---|
| Catalyst Type/Amount | Influences selectivity and reaction rate |
| Temperature | Higher temperatures increase conversion but may cause side reactions |
| Reaction Time | Longer times improve conversion but risk catalyst deactivation |
| Inert Atmosphere | Prevents oxidation and degradation of reactants/products |
Preparation of 2-Hexyl-1-decanol-d3: Isotopic Labeling Strategies
Use of Deuterated Starting Materials
- The most straightforward method to prepare this compound is to start from deuterated 1-octanol or other precursors labeled with deuterium at the desired positions.
- These deuterated alcohols undergo the Guerbet reaction under similar conditions to yield the d3-labeled branched alcohol.
- This method ensures incorporation of deuterium atoms at the 10th carbon position, as confirmed by molecular characterization.
Hydrogen-Deuterium Exchange Reactions
- Alternatively, the non-labeled 2-Hexyl-1-decanol can be subjected to catalytic hydrogen-deuterium exchange reactions.
- Catalysts such as palladium on carbon (Pd/C) or nickel catalysts under D2 gas atmosphere facilitate selective replacement of hydrogen atoms by deuterium.
- Reaction conditions are carefully controlled to avoid over-exchange or degradation.
Analytical Characterization of this compound
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm molecular weight and isotopic incorporation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^2H NMR confirm the presence and position of deuterium atoms.
- Infrared (IR) Spectroscopy: Confirms functional groups and absence of impurities.
- Purity Assessment: Achieved by chromatographic techniques and isotopic ratio mass spectrometry.
Summary Table: Preparation Methods Comparison
| Preparation Method | Description | Advantages | Challenges |
|---|---|---|---|
| Guerbet Reaction (Non-labeled) | Base-catalyzed condensation of primary alcohols | High yield, scalable | Requires purification steps |
| Deuterated Starting Materials | Use of deuterated alcohols in Guerbet reaction | Precise isotopic labeling | High cost of deuterated reagents |
| Hydrogen-Deuterium Exchange | Catalytic exchange post-synthesis | Flexibility in labeling | Risk of incomplete or over-exchange |
| Custom Synthesis by Suppliers | Specialized synthesis with quality control | High purity, certified standards | Longer lead times, cost |
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-1-decanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Pharmaceutical Research
2-Hexyl-1-decanol-d3 is crucial for advanced pharmaceutical research, particularly in the study of lipid metabolism and surfactant chemistry. Its isotopic labeling provides enhanced accuracy in metabolic studies, allowing researchers to trace the behavior of lipids in biological systems.
Case Study: Lipid Metabolism
In a study examining lipid metabolism, researchers utilized this compound to investigate the absorption and distribution of lipids in human plasma. The deuterated compound facilitated the tracking of lipid molecules through various metabolic pathways, yielding insights into their roles in health and disease .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis processes. It has been employed in the synthesis of various complex molecules due to its favorable reactivity profile.
Example: Synthesis of Novel Compounds
A recent synthesis route involved using this compound as a starting material to create novel compounds with potential therapeutic applications. The reaction conditions were optimized to ensure high yields and purity, demonstrating the compound's versatility as a building block in organic chemistry .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic composition allows for precise quantification and identification of chemical species in complex mixtures.
Application: Mass Spectrometry
In mass spectrometry experiments, the deuterated compound has been used to calibrate instruments and validate methodologies for detecting trace amounts of substances in environmental samples .
Lubricants and Additives
This compound finds application as a lubricant additive due to its properties that enhance the performance and stability of lubricants under various conditions. It is also used in formulating greases that require high thermal stability.
Cosmetic Formulations
The compound is incorporated into cosmetic products for its emollient properties, providing a smooth texture and enhancing skin feel. Its use in formulations helps improve product performance while ensuring safety due to its non-toxic profile.
Mechanism of Action
The mechanism of action of 2-Hexyl-1-decanol-d3 involves its interaction with various molecular targets and pathways. As a long-chain alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of drugs by altering cell membrane properties .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 2-Hexyl-1-decanol-d3:
† Molecular formula inferred: The non-deuterated form (2-Hexyl-1-decanol) is C₁₆H₃₄O. Deuterated variants typically add ~3 Da per D3 substitution.
Key Differentiators
Deuterium Substitution: this compound is distinguished by deuterium labeling, which reduces signal overlap in MS and improves quantification accuracy compared to its non-deuterated counterpart . In contrast, 2-Ethyl-1,3-hexanediol lacks isotopic labeling but features dual hydroxyl groups, enabling applications in polymer chemistry .
Chain Length and Branching: The hexyl-decanol backbone in this compound provides moderate hydrophobicity, ideal for lipid-soluble matrices. 2-Decyl-1-tetradecanol has a longer C24 chain, enhancing its lubricant properties but reducing solubility in polar solvents .
Analytical Utility: While 2-Ethyl-1,3-hexanediol is used in industrial formulations, this compound’s primary role is analytical, as seen in its inclusion among biochemical reagents (e.g., calcium ion fluorescent probes and enzyme test kits) .
Research Findings and Data Gaps
- Stability: Deuterated alcohols like this compound exhibit similar thermal stability to non-deuterated forms but may show altered retention times in gas chromatography due to isotopic effects.
- Synthetic Challenges : Deuterated analogs require specialized synthesis routes (e.g., catalytic exchange or deuterated starting materials), increasing production costs compared to analogues like 2-Ethyl-1,3-hexanediol .
- Data Limitations: The provided evidence lacks explicit studies on this compound’s solubility, toxicity, or reaction kinetics. Further research is needed to quantify its isotopic purity and batch-to-batch consistency.
Biological Activity
2-Hexyl-1-decanol-d3 is a deuterated form of 2-hexyl-1-decanol, an aliphatic alcohol with the molecular formula . This compound has garnered attention in various fields, including organic chemistry and pharmacology, due to its unique properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
- Molecular Formula :
- CAS Number : 1246820-61-0
- Molecular Weight : 242.45 g/mol
The biological activity of this compound is largely attributed to its interaction with cellular membranes and proteins. As a long-chain alcohol, it can influence membrane fluidity and permeability, potentially affecting various cellular processes.
Interaction with Cell Membranes
Research indicates that long-chain alcohols like this compound can integrate into lipid bilayers, altering their physical properties. This integration can disrupt membrane integrity, leading to increased permeability which may affect cell viability and function .
Enzymatic Activity Modulation
Studies have shown that long-chain alcohols can modulate the activity of certain enzymes. For instance, they may act as inhibitors or activators depending on their concentration and the specific enzyme involved. This modulation can lead to various physiological effects, including changes in metabolic pathways .
Antimicrobial Properties
This compound has been studied for its potential antimicrobial properties. Research suggests that it exhibits activity against a range of microorganisms by disrupting their cell membranes, leading to cell lysis and death.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Low |
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 40 |
Case Study 1: Antimicrobial Efficacy
A study published in Analytical and Bioanalytical Chemistry evaluated the efficacy of this compound against various pathogens. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Cancer Cell Cytotoxicity
Research conducted on the cytotoxic effects of long-chain alcohols revealed that this compound induced apoptosis in breast cancer cells (MCF-7). The study highlighted its role in disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
